(4E)-5-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16300624
Molecular Formula: C24H17BrN2O3S2
Molecular Weight: 525.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H17BrN2O3S2 |
|---|---|
| Molecular Weight | 525.4 g/mol |
| IUPAC Name | 2-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C24H17BrN2O3S2/c1-12-9-13(2)19-17(10-12)32-24(26-19)27-20(14-5-3-6-15(25)11-14)18(22(29)23(27)30)21(28)16-7-4-8-31-16/h3-11,20,29H,1-2H3 |
| Standard InChI Key | ZKBUUTKCEJIAQT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)Br)C |
Introduction
Nomenclature and Structural Characteristics
The systematic name of the compound reflects its intricate architecture. The core structure is a pyrrolidine-2,3-dione ring (a five-membered lactam with two ketone groups), substituted at four positions:
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Position 1: A 4,6-dimethyl-1,3-benzothiazol-2-yl group, a bicyclic system combining benzene and thiazole rings with methyl substituents .
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Position 4: A hydroxy(thiophen-2-yl)methylidene moiety in the E configuration, introducing a conjugated exocyclic double bond and a thiophene ring .
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Position 5: A 3-bromophenyl group, providing steric bulk and potential halogen bonding interactions .
Synthetic Pathways
While no explicit synthesis of this compound is reported, analogous methodologies from related systems suggest plausible routes:
Pyrrolidine-2,3-Dione Core Formation
The pyrrolidine-2,3-dione scaffold can be synthesized via cyclization of maleic anhydride derivatives. For example, N-substituted maleimides are typically prepared by reacting maleic anhydride with primary amines under acidic conditions . In the case of 1-(4-bromophenyl)pyrrolidine-2,5-dione, a 58.92% yield was achieved using 2-mercaptopropanoic acid in anhydrous benzene .
Knoevenagel Condensation for Exocyclic Double Bond
The hydroxy(thiophen-2-yl)methylidene group at position 4 suggests a Knoevenagel reaction between a pyrrolidinedione carbonyl and a thiophene carbaldehyde derivative. Similar strategies have been employed to functionalize thiazolidinediones, with manganese(II) acetate catalyzing such condensations .
Table 1: Hypothetical Synthetic Steps and Yields Based on Analogous Reactions
Structural and Spectroscopic Analysis
X-ray Crystallography Insights
Although crystallographic data for this specific compound are unavailable, disorder phenomena observed in related bromophenyl-thiazolidine systems suggest potential challenges in resolving the exocyclic double bond and benzothiazole orientation. The dihedral angle between the pyrrolidine ring and the 3-bromophenyl group is anticipated to exceed 80°, based on similar structures where aromatic substituents adopt perpendicular orientations to minimize steric clash .
Spectroscopic Signatures
IR Spectroscopy: Key absorptions would include:
1H NMR (400 MHz, CDCl3): Predicted signals:
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δ 7.4–7.2 ppm: Multiplet for 3-bromophenyl and thiophene aromatic protons
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δ 6.3 ppm: Singlet for exocyclic =CH– group (J = 12 Hz, confirming E geometry)
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δ 2.5 ppm: Singlet from 4,6-dimethyl benzothiazole CH3 groups
| Parameter | Value |
|---|---|
| Molecular Weight | 529.34 g/mol |
| logP | 3.2 ± 0.3 |
| H-bond Acceptors | 6 |
| H-bond Donors | 1 |
| PSA | 98.7 Ų |
| BBB Permeability | Moderate (CNS+) |
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